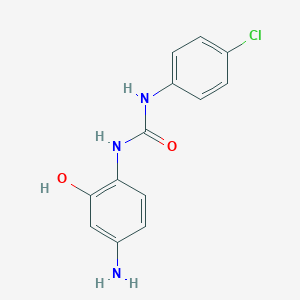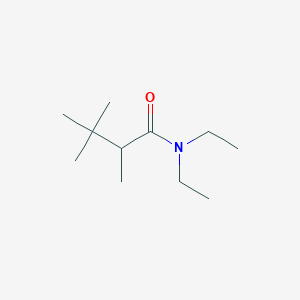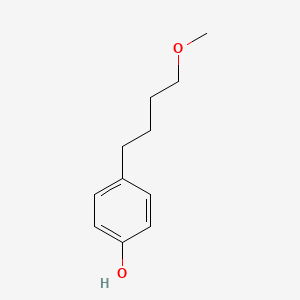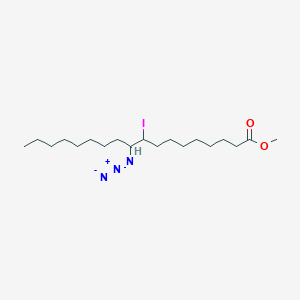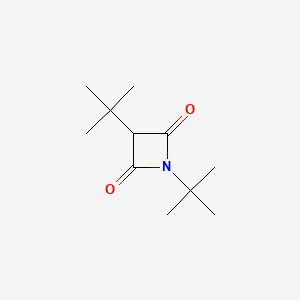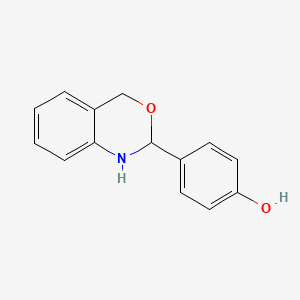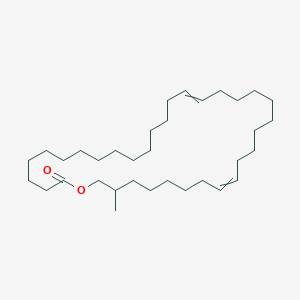![molecular formula C10H10N3O4- B14347961 [1-Amino-3-(4-nitrophenyl)propylidene]carbamate CAS No. 96405-08-2](/img/structure/B14347961.png)
[1-Amino-3-(4-nitrophenyl)propylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Amino-3-(4-nitrophenyl)propylidene]carbamate: is an organic compound characterized by the presence of an amino group, a nitrophenyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-3-(4-nitrophenyl)propylidene]carbamate typically involves the reaction of an amine with a nitrophenyl carbamate. One common method is the reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [1-Amino-3-(4-nitrophenyl)propylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-Amino-3-(4-nitrophenyl)propylidene]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of monosubstituted ureas, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of [1-Amino-3-(4-nitrophenyl)propylidene]carbamate involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The carbamate moiety can also participate in covalent bonding with target proteins, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl-N-benzylcarbamate: Used in similar synthetic applications and can be converted to monosubstituted ureas.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another compound with a nitrophenyl group, used in the synthesis of various derivatives.
Uniqueness: [1-Amino-3-(4-nitrophenyl)propylidene]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
96405-08-2 |
|---|---|
Formule moléculaire |
C10H10N3O4- |
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
N-[1-amino-3-(4-nitrophenyl)propylidene]carbamate |
InChI |
InChI=1S/C10H11N3O4/c11-9(12-10(14)15)6-3-7-1-4-8(5-2-7)13(16)17/h1-2,4-5H,3,6H2,(H2,11,12)(H,14,15)/p-1 |
Clé InChI |
LRCNGNVSDCJLGN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1CCC(=NC(=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
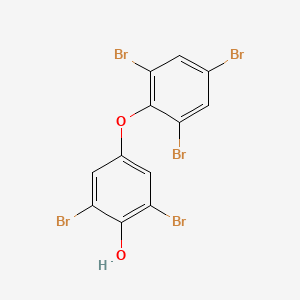
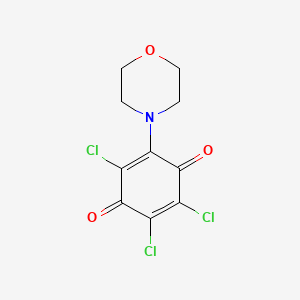
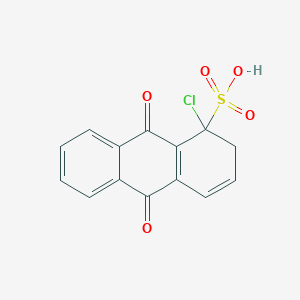
![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)
